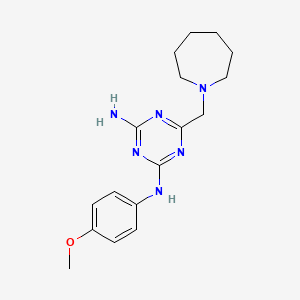

6-(1-azepanylmethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-azepanylmethyl)-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine, also known as AZT, is a potent inhibitor of the reverse transcriptase enzyme. This compound has been extensively studied for its potential use in the treatment of viral infections, particularly HIV/AIDS.

Scientific Research Applications

- This compound has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth by interfering with cell division and DNA replication processes. Further studies are needed to explore its mechanism of action and potential clinical applications .

- The compound’s chemical structure suggests it may possess antimicrobial activity. Scientists have explored its effectiveness against bacteria, fungi, and other pathogens. Investigating its mode of action and potential applications in drug development or surface coatings could be valuable .

- PDT is a non-invasive treatment for cancer and other diseases. Photosensitizers like this compound are activated by light, generating reactive oxygen species that selectively destroy abnormal cells. Researchers are studying its PDT potential, especially in localized cancer treatment .

- The triazine core in this compound makes it interesting for organic electronics. It could serve as a building block for light-emitting diodes (LEDs), solar cells, and field-effect transistors. Its electron-accepting properties are particularly relevant in these applications .

- Researchers have explored using this compound as a dye sensitizer in dye-sensitized solar cells (DSSCs). Its absorption properties in the visible spectrum make it suitable for enhancing light absorption and electron transfer in these energy-conversion devices .

- The nitrogen-rich triazine scaffold can act as a chelating agent, binding to metal ions. This property has potential applications in environmental remediation, catalysis, and metal extraction processes .

Anticancer Activity

Antimicrobial Properties

Photodynamic Therapy (PDT)

Organic Electronics and Optoelectronics

Dye Sensitization in Solar Cells

Metal Ion Chelation

properties

IUPAC Name |

6-(azepan-1-ylmethyl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O/c1-24-14-8-6-13(7-9-14)19-17-21-15(20-16(18)22-17)12-23-10-4-2-3-5-11-23/h6-9H,2-5,10-12H2,1H3,(H3,18,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFURYBPHNYFIII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5889571.png)

![methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5889597.png)

![N-(4-chlorobenzyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5889602.png)

![7-(2,4-difluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5889603.png)

![methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5889611.png)

![2-[(3,4-difluorobenzyl)(propyl)amino]ethanol](/img/structure/B5889631.png)

![1,4,5,7-tetramethyl-6-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5889650.png)